molecular formula C18H15NO4 B1289068 Methyl 6-(benzyloxy)-4-oxo-1,4-dihydroquinoline-2-carboxylate CAS No. 929028-73-9

Methyl 6-(benzyloxy)-4-oxo-1,4-dihydroquinoline-2-carboxylate

Cat. No. B1289068
CAS RN: 929028-73-9
M. Wt: 309.3 g/mol
InChI Key: ISEUSWBMFAUWGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-(benzyloxy)-4-oxo-1,4-dihydroquinoline-2-carboxylate (MBDQC) is a synthetic compound that is used in a variety of scientific research applications. It is a small molecule that has a broad range of biological activities and can be used in a variety of laboratory experiments. MBDQC has been used in a variety of studies to investigate the mechanism of action of various drugs, biochemical and physiological effects, and the advantages and limitations of using MBDQC in laboratory experiments.

Scientific Research Applications

Synthesis of Bioactive Natural Products

This compound serves as a precursor in the synthesis of various bioactive natural products. Its structure allows for the introduction of additional functional groups, which can lead to the development of new molecules with potential biological activities, such as anti-tumor and anti-inflammatory effects .

Development of Conducting Polymers

The benzyloxy and quinoline components of the molecule make it a suitable candidate for the creation of conducting polymers. These polymers have applications in electronics and materials science, particularly in the development of organic semiconductors .

Antioxidant Properties

Researchers are exploring the antioxidant capabilities of this compound. Its structural components may help in scavenging free radicals, thereby protecting cells from oxidative stress. This has implications for the treatment of diseases caused by oxidative damage .

Ultraviolet Absorbers

The compound’s ability to absorb UV light makes it a potential candidate for use in sunscreens and other protective coatings. By preventing UV light from penetrating the skin or material surfaces, it can reduce the risk of UV-induced damage .

Flame Retardants

Due to its thermal stability, this compound is being studied for use in flame retardants. Incorporating it into materials could enhance their resistance to fire, making them safer for use in various applications .

Anticancer Research

The structure of Methyl 6-(benzyloxy)-4-oxo-1,4-dihydroquinoline-2-carboxylate is similar to that of benzimidazoles, which are known for their anticancer properties. As such, it’s being investigated for its potential use in cancer treatment, particularly in the synthesis of new anticancer agents .

Chemical Synthesis Catalyst

This compound may act as a catalyst in chemical synthesis processes, particularly in reactions involving nucleophilic aromatic substitutions. Its role could be crucial in enhancing the efficiency and yield of synthetic chemical reactions .

Pharmaceutical Intermediates

Lastly, the compound is a valuable intermediate in pharmaceutical manufacturing. It can be used to synthesize a wide range of pharmaceutical agents, potentially leading to the development of new medications .

properties

IUPAC Name

methyl 4-oxo-6-phenylmethoxy-1H-quinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4/c1-22-18(21)16-10-17(20)14-9-13(7-8-15(14)19-16)23-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISEUSWBMFAUWGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=O)C2=C(N1)C=CC(=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00621557
Record name Methyl 6-(benzyloxy)-4-oxo-1,4-dihydroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00621557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

929028-73-9
Record name Methyl 6-(benzyloxy)-4-oxo-1,4-dihydroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00621557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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